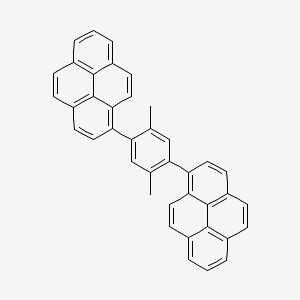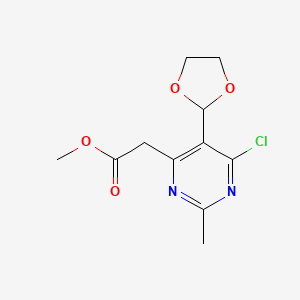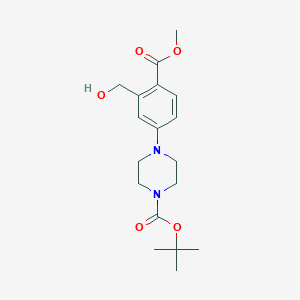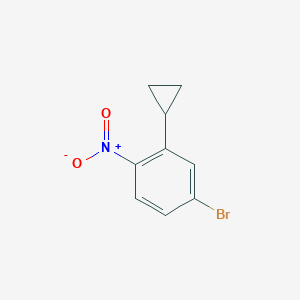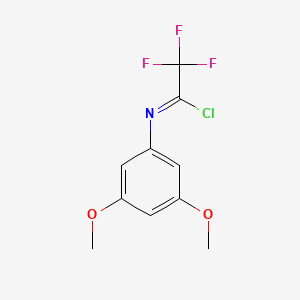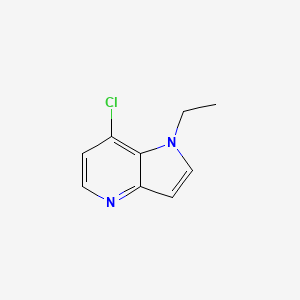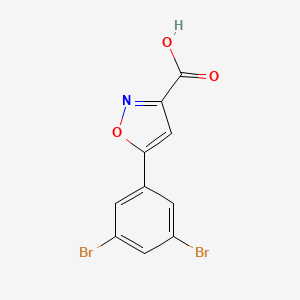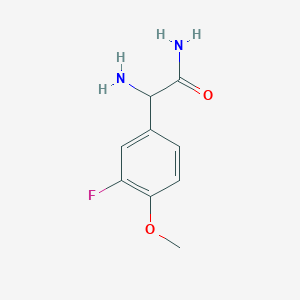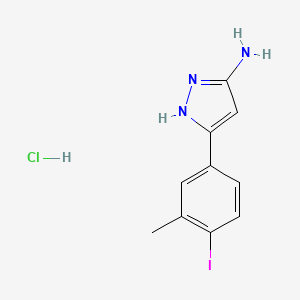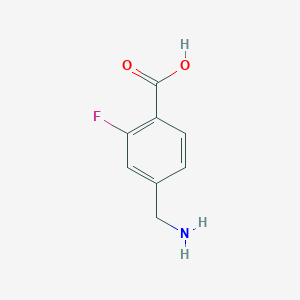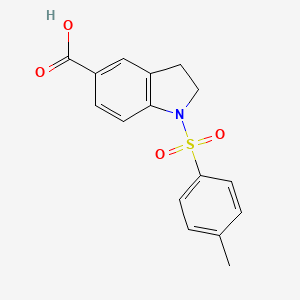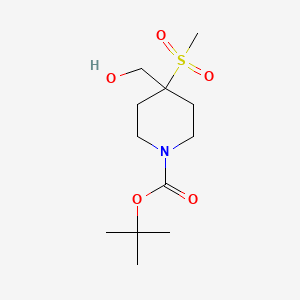
1-Boc-4-(methylsulfonyl)piperidine-4-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD32876850 is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its strong photoluminescent characteristics, making it a valuable tool in biomedical research, particularly in the detection and treatment of certain cancers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD32876850 typically involves the use of specific reagents and controlled reaction conditions to ensure the desired product is obtained with high purity and yield. One common synthetic route includes the reaction of a precursor compound with a specific reagent under controlled temperature and pressure conditions. The reaction is often monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of MFCD32876850 may involve large-scale chemical reactors and automated systems to control the reaction parameters precisely. The use of advanced purification techniques, such as crystallization and distillation, ensures that the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions: MFCD32876850 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its functionality for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions involving MFCD32876850 include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are carefully optimized to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of MFCD32876850 depend on the specific reagents and conditions used. For example, oxidation reactions may yield products with enhanced photoluminescent properties, while reduction reactions can lead to derivatives with different chemical functionalities.
Scientific Research Applications
MFCD32876850 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a photoluminescent probe for detecting specific ions and molecules. In biology, it serves as a fluorescent marker for imaging cellular structures and processes. In medicine, MFCD32876850 is being explored for its potential in cancer treatment, particularly in targeting and destroying cancer cells. Industrial applications include its use in the development of advanced materials with unique optical properties.
Mechanism of Action
The mechanism of action of MFCD32876850 involves its interaction with specific molecular targets and pathways. In biomedical applications, the compound’s photoluminescent properties are utilized to detect and visualize biological molecules and structures. The compound’s ability to generate reactive oxygen species upon exposure to light is also exploited in cancer treatment, where it induces cell death in targeted cancer cells.
Comparison with Similar Compounds
MFCD32876850 is unique compared to other similar compounds due to its strong photoluminescent properties and its ability to generate reactive oxygen species. Similar compounds include other photoluminescent probes and fluorescent markers, but MFCD32876850 stands out due to its higher sensitivity and specificity in detecting and targeting biological molecules.
List of Similar Compounds:- Fluorescein
- Rhodamine
- Quantum dots
- Green fluorescent protein (GFP)
- Cyanine dyes
These compounds share some similarities with MFCD32876850 in terms of their photoluminescent properties, but each has unique characteristics that make them suitable for specific applications.
Properties
Molecular Formula |
C12H23NO5S |
|---|---|
Molecular Weight |
293.38 g/mol |
IUPAC Name |
tert-butyl 4-(hydroxymethyl)-4-methylsulfonylpiperidine-1-carboxylate |
InChI |
InChI=1S/C12H23NO5S/c1-11(2,3)18-10(15)13-7-5-12(9-14,6-8-13)19(4,16)17/h14H,5-9H2,1-4H3 |
InChI Key |
IZKVISQCQKJOQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CO)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


